molecular formula C13H10N2O B2589089 4-(1H-1,3-benzodiazol-1-yl)phenol CAS No. 81376-56-9

4-(1H-1,3-benzodiazol-1-yl)phenol

Cat. No. B2589089
CAS RN: 81376-56-9
M. Wt: 210.236
InChI Key: YPKCOJPZSAGCHD-UHFFFAOYSA-N
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Description

“4-(1H-1,3-benzodiazol-1-yl)phenol” is a compound that belongs to the class of organic compounds known as phenylimidazoles. These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .


Synthesis Analysis

The synthesis of imidazole-containing compounds has been reported in the literature. Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products .


Molecular Structure Analysis

The molecular structure of “4-(1H-1,3-benzodiazol-1-yl)phenol” consists of three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(1H-1,3-benzodiazol-1-yl)phenol” include a molecular weight of 300.36 . It is a solid at room temperature .

Scientific Research Applications

Synthesis and Photo-Physical Characteristics

Novel derivatives of benzimidazole, benzoxazole, and benzothiazole have been synthesized, exhibiting single absorption and dual emission characteristics due to excited state intra-molecular proton transfer (ESIPT) pathways. These compounds show potential applications in fluorescence-based sensors and are thermally stable up to 200°C (Padalkar et al., 2011).

Fluorescent Probes for Metal Ions

A specific derivative has shown strong fluorescence upon coordination with Zn^2+, with a fluorescence quantum yield of 0.64 and a significant Stoke's shift, indicating potential as a fluorescent probe for detecting metal ions in biological and environmental samples (Zheng Wen-yao, 2012).

Antimicrobial Activity

Benzimidazole, benzoxazole, and benzothiazole derivatives have been synthesized and evaluated for antimicrobial activities against various strains, showing promising antibacterial and antifungal properties. This research opens avenues for developing new antimicrobial agents based on these chemical structures (Padalkar et al., 2016).

Synthesis and Characterization for Biological Applications

Another study has focused on synthesizing and characterizing benzothiazole-based fluorescent probes for bioimaging, specifically targeting Hg^2+ and Cu^2+ ions. These probes have shown high sensitivity and selectivity, demonstrating their potential for biological and medical imaging applications (Gu et al., 2017).

Corrosion Inhibition

Research on imidazole-based molecules, including derivatives of benzimidazole, has demonstrated their effectiveness as corrosion inhibitors for carbon steel in acidic medium. This application is crucial for protecting industrial materials and equipment, highlighting the versatility of these compounds in both biological and industrial contexts (Costa et al., 2021).

Safety And Hazards

The safety information for “4-(1H-1,3-benzodiazol-1-yl)phenol” includes hazard statements H302, H315, H319, H335, and precautionary statements P261 . It is recommended to be stored in a refrigerator .

Future Directions

The future directions for “4-(1H-1,3-benzodiazol-1-yl)phenol” and similar compounds could involve further exploration of their broad range of chemical and biological properties. This could potentially lead to the development of new drugs .

properties

IUPAC Name

4-(benzimidazol-1-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c16-11-7-5-10(6-8-11)15-9-14-12-3-1-2-4-13(12)15/h1-9,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKCOJPZSAGCHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101015649
Record name 4-(1H-benzimidazol-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101015649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-1,3-benzodiazol-1-yl)phenol

CAS RN

81376-56-9
Record name 4-(1H-benzimidazol-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101015649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1H-1,3-benzodiazol-1-yl)phenol
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